molecular formula C11H7NO2 B13695866 2-Methyl-4-oxo-4h-chromene-6-carbonitrile

2-Methyl-4-oxo-4h-chromene-6-carbonitrile

Cat. No.: B13695866
M. Wt: 185.18 g/mol
InChI Key: CMHHFVCZEOFFJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methyl-4-oxo-4H-chromene-6-carbonitrile is a heterocyclic compound belonging to the chromene family. Chromenes are bicyclic oxygen-containing heterocycles that have gained significant attention due to their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a chromene core with a methyl group at the 2-position, a carbonyl group at the 4-position, and a nitrile group at the 6-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-4-oxo-4H-chromene-6-carbonitrile can be achieved through various methods. One efficient approach involves the Knoevenagel condensation reaction. This reaction typically involves the condensation of 2-methyl-4-oxo-4H-chromene-3-carbaldehyde with malononitrile in the presence of a base such as piperidine . The reaction is carried out under reflux conditions in an appropriate solvent like ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and efficiency of the process. Additionally, green chemistry approaches, such as solvent-free conditions and the use of environmentally friendly catalysts, are being explored to make the production process more sustainable .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-4-oxo-4H-chromene-6-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl and nitrile positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

2-Methyl-4-oxo-4H-chromene-6-carbonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-4-oxo-4H-chromene-6-carbonitrile involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity may be attributed to its ability to induce apoptosis (programmed cell death) in cancer cells by targeting key signaling pathways involved in cell proliferation and survival . The compound’s antimicrobial activity may result from its interaction with bacterial cell membranes, leading to cell lysis and death.

Comparison with Similar Compounds

2-Methyl-4-oxo-4H-chromene-6-carbonitrile can be compared with other similar compounds in the chromene family:

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity compared to other chromene derivatives.

Properties

Molecular Formula

C11H7NO2

Molecular Weight

185.18 g/mol

IUPAC Name

2-methyl-4-oxochromene-6-carbonitrile

InChI

InChI=1S/C11H7NO2/c1-7-4-10(13)9-5-8(6-12)2-3-11(9)14-7/h2-5H,1H3

InChI Key

CMHHFVCZEOFFJG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)C2=C(O1)C=CC(=C2)C#N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.